3-(2-Chloro-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester
Description
3-(2-Chloro-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester is a β-keto ester characterized by a phenyl ring substituted with chlorine at the 2-position and methoxy at the 5-position. This compound belongs to a class of aryl-substituted β-keto esters, which are widely utilized as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 3-(2-chloro-5-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHHLPVCIBWFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chloro-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 256.68 g/mol. Its structure includes a chloro and methoxy substituent on a phenyl ring, which contributes to its biological activity. The presence of these functional groups enhances its interaction with various molecular targets, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies suggest that the compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.
- Analgesic Effects : Preliminary findings indicate analgesic properties, which could be beneficial in pain management therapies.
- Antioxidant Activity : The structural features imply potential activity against oxidative stress, relevant in neuroprotection and cardioprotection contexts.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The chloro and methoxy groups can enhance binding affinity to target proteins, while the oxo and ester functionalities may participate in hydrogen bonding and other interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : The synthesis begins with the appropriate substituted phenol.
- Esterification : The carboxylic acid group is converted into an ethyl ester.
- Functionalization : Subsequent reactions introduce the chloro and methoxy groups at specific positions on the phenyl ring.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
Table 1: Comparative Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-(2-Chloro-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester with analogous β-keto esters, focusing on substituent effects, synthesis methods, and applications.
Key Observations
Substituent Effects on Reactivity and Properties Electron-Withdrawing Groups (Cl, CF₃): The chloro and trifluoromethyl groups enhance electrophilicity at the keto position, facilitating nucleophilic attacks (e.g., in cyclocondensation reactions). For example, trifluoromethyl derivatives (C₁₂H₁₁F₃O₃) exhibit higher thermal stability (boiling point >250°C) compared to methoxy-substituted analogs . However, steric hindrance at the 2-position (as in the target compound) may reduce reaction rates in bulky electrophilic substitutions .
Synthetic Methodologies
- Halogenated Derivatives:
Halogenation (e.g., Cl, F) often employs iodine or copper catalysts under mild conditions (e.g., 80°C in DMSO), as seen in the synthesis of fluorinated and chlorinated β-keto esters . Yields range from 72% to 88% depending on substituent positions. - Esterification Strategies:
Ethyl esters are typically synthesized via esterification of β-keto acids or transesterification of methyl esters. For example, ethyl benzoylacetate is derived from ethyl acetoacetate through Claisen condensation .
Applications
- Pharmaceutical Intermediates:
The target compound’s chloro and methoxy substituents are common in drug scaffolds targeting kinase inhibition or antimicrobial activity . - Agrochemicals: Dichloro-fluoro derivatives (e.g., C₁₁H₈Cl₂FO₃) are explored for herbicidal properties due to their stability and bioavailability .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis follows a two-step mechanism:
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Deprotonation : Potassium carbonate (K₂CO₃) deprotonates ethyl benzoyl acetate at the α-position, generating a resonance-stabilized enolate.
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Alkylation : The enolate attacks 2-chloro-5-methoxybenzyl bromide, forming the C–C bond. CTAB stabilizes the transition state by reducing interfacial tension.
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Reagents : Ethyl benzoyl acetate (1a, 5.202 mmol), 2-chloro-5-methoxybenzyl bromide (5.202 mmol), CTAB (2% w/v), K₂CO₃ (3 equiv), H₂O (10 mL).
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Steps :
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Suspend CTAB in water; add ethyl benzoyl acetate and K₂CO₃.
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Stir at room temperature for 15 min to activate the enolate.
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Add 2-chloro-5-methoxybenzyl bromide; heat at 60°C for 16 h.
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Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (2–4% ethyl acetate/hexane).
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Yield Optimization
Yields for analogous compounds under identical conditions range from 57–65% . For the target ester, steric hindrance from the 2-chloro substituent may slightly reduce efficiency compared to para-substituted analogs (e.g., 3ag: 65% yield with 4-methoxybenzyl bromide).
Table 1. Comparative Yields of β-Keto Esters
| Compound | Substituent | Yield (%) | Conditions |
|---|---|---|---|
| 3ab | 4-Chloro-benzyl | 57 | CTAB, 60°C, 16 h |
| 3ag | 4-Methoxy-benzyl | 65 | CTAB, 60°C, 16 h |
| Target Ester (Estimated) | 2-Chloro-5-methoxy | ~58–62 | CTAB, 60°C, 16 h |
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy :
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C=O Stretch : 1735 cm⁻¹ (ester carbonyl), 1686 cm⁻¹ (ketone carbonyl).
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Aromatic C–H : 2984 cm⁻¹ (asymmetric), 1515 cm⁻¹ (symmetric).
¹H NMR (400 MHz, CDCl₃) :
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Aromatic Protons : δ 7.95–7.40 (m, 5H, Ar–H), δ 7.20–6.75 (m, 3H, substituted phenyl).
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Ethoxy Group : δ 4.15 (q, J = 7.2 Hz, 2H, OCH₂CH₃), δ 1.13 (t, J = 7.2 Hz, 3H, CH₃).
Challenges and Considerations
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Substituent Effects : Ortho-chloro groups may hinder alkylation due to steric bulk, necessitating extended reaction times or elevated temperatures.
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Surfactant Purity : Impurities in CTAB can lead to emulsion formation, complicating extraction.
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Scale-Up Limitations : Combiflash® purification becomes impractical at industrial scales; alternative methods (e.g., crystallization) require development.
Q & A
Basic: What are the standard synthetic routes for 3-(2-Chloro-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester?
Methodological Answer:
The compound is typically synthesized via esterification of the corresponding β-keto acid with ethanol under acidic conditions. For example, analogous structures (e.g., ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate) are prepared by reacting 3-oxo-3-(substituted phenyl)propanoic acid with ethanol using catalysts like sulfuric acid or p-toluenesulfonic acid . For regioselective substitution, chlorination and methoxylation steps must be optimized to ensure proper positioning of the chloro and methoxy groups on the phenyl ring. Reaction conditions (temperature, solvent, stoichiometry) should be validated using NMR and LC-MS to confirm product integrity.
Advanced: How can stereoselective synthesis be achieved for derivatives of β-keto esters like this compound?
Methodological Answer:
Asymmetric reduction of β-keto esters using biocatalysts (e.g., alcohol dehydrogenases) is a key strategy. For instance, (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum achieves 100% enantiomeric excess (ee) in reducing structurally similar substrates (e.g., methyl 3-(3-methoxyphenyl)-3-oxo-propanoate) to their hydroxy derivatives . To adapt this for this compound, reaction parameters such as pH, cofactor regeneration (NADH/NAD+), and enzyme-substrate compatibility must be optimized. Kinetic resolution or chiral auxiliary approaches may also be explored for non-enzymatic routes.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro and methoxy group positions) and ester functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClO with a theoretical mass of 284.04 g/mol).
- HPLC-PDA : Purity assessment (≥95%) and detection of byproducts from incomplete esterification or side reactions .
- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm) and ester C-O bonds (~1250 cm).
Advanced: How do structural modifications (e.g., halogen substitution) influence reactivity in related compounds?
Methodological Answer:
Substituents on the phenyl ring significantly alter electronic and steric properties. For example:
- Chloro groups increase electrophilicity at the β-keto position, enhancing nucleophilic attack in condensation reactions.
- Methoxy groups provide electron-donating effects, stabilizing intermediates in asymmetric reductions .
Comparative studies on analogs (e.g., 3-(4-bromophenyl)-3-oxo-propionic acid ethyl ester) show that bulkier halogens may reduce enzymatic activity, necessitating solvent or catalyst adjustments .
Basic: How can researchers address contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies in yields often arise from variations in:
- Reaction Scale : Small-scale syntheses (e.g., 1g) may report higher yields due to easier byproduct control versus bulk synthesis.
- Purification Methods : Column chromatography vs. recrystallization can affect recovery rates. For example, ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate shows purity variations (95%–98%) depending on the supplier’s purification protocols .
Reproducibility requires strict documentation of solvent grades, catalyst lots, and temperature gradients.
Advanced: What strategies optimize this compound’s stability during storage?
Methodological Answer:
- Temperature Control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group.
- Light Sensitivity : Protect from UV exposure due to the chloro-substituted aromatic ring, which may undergo photodecomposition.
- Moisture Avoidance : Use molecular sieves in storage vials to prevent ester hydrolysis to the corresponding β-keto acid. Stability should be monitored via periodic HPLC analysis .
Basic: What are the key applications of this compound in organic synthesis?
Methodological Answer:
- Building Block : Used in Claisen condensations to form γ-keto esters or heterocycles (e.g., pyrazoles).
- Pharmacophore Precursor : The β-keto ester moiety is a common intermediate in synthesizing anti-inflammatory or antimicrobial agents.
- Chiral Synthesis : Asymmetric reductions yield enantiopure hydroxy esters for natural product synthesis .
Advanced: How can computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic attacks at the β-keto carbonyl group.
- Molecular Docking : Predict interactions with enzymes (e.g., dehydrogenases) to guide biocatalyst selection.
- QSAR Studies : Correlate substituent effects (e.g., Cl vs. F) with reaction rates or binding affinities. Software like Gaussian or AutoDock can validate hypotheses .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential ethanol release during ester hydrolysis.
- Waste Disposal : Neutralize acidic byproducts before disposal, following EPA guidelines for halogenated waste .
Advanced: How does the compound’s structure influence its performance in cross-coupling reactions?
Methodological Answer:
The chloro group at the 2-position of the phenyl ring activates the ring for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. However, steric hindrance from the methoxy group at the 5-position may require bulky ligands (e.g., SPhos) or elevated temperatures. Catalytic systems (Pd/PCy) should be screened to optimize yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
